Ethanol, 2-((4-(2-(6,7-dichloro-2-benzothiazolyl)diazenyl)-3-methylphenyl)methylamino)-, 1-acetate
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Overview
Description
Ethanol, 2-((4-(2-(6,7-dichloro-2-benzothiazolyl)diazenyl)-3-methylphenyl)methylamino)-, 1-acetate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzothiazole ring, a diazenyl group, and an acetate ester, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-((4-(2-(6,7-dichloro-2-benzothiazolyl)diazenyl)-3-methylphenyl)methylamino)-, 1-acetate typically involves multiple steps. One common method includes the reaction of 2-methylaminoethanol with acetic acid to form the acetate ester . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-((4-(2-(6,7-dichloro-2-benzothiazolyl)diazenyl)-3-methylphenyl)methylamino)-, 1-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions may convert the diazenyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines. Substitution reactions can result in various substituted benzothiazole derivatives.
Scientific Research Applications
Ethanol, 2-((4-(2-(6,7-dichloro-2-benzothiazolyl)diazenyl)-3-methylphenyl)methylamino)-, 1-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanol, 2-((4-(2-(6,7-dichloro-2-benzothiazolyl)diazenyl)-3-methylphenyl)methylamino)-, 1-acetate involves its interaction with specific molecular targets and pathways. The diazenyl group can participate in redox reactions, while the benzothiazole ring may interact with biological macromolecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethanol, 2-((4-(2-(6,7-dichloro-2-benzothiazolyl)diazenyl)-3-methylphenyl)methylamino)-, 1-acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzothiazole ring and diazenyl group sets it apart from other similar compounds, making it a valuable subject for research and industrial applications.
Properties
CAS No. |
124621-01-8 |
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Molecular Formula |
C19H18Cl2N4O2S |
Molecular Weight |
437.3 g/mol |
IUPAC Name |
2-[4-[(6,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N,3-dimethylanilino]ethyl acetate |
InChI |
InChI=1S/C19H18Cl2N4O2S/c1-11-10-13(25(3)8-9-27-12(2)26)4-6-15(11)23-24-19-22-16-7-5-14(20)17(21)18(16)28-19/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
XTWINZWVHARWNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)CCOC(=O)C)N=NC2=NC3=C(S2)C(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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